molecular formula C9H21NO B13269814 2-Methyl-1-(pentan-3-ylamino)propan-2-ol

2-Methyl-1-(pentan-3-ylamino)propan-2-ol

Cat. No.: B13269814
M. Wt: 159.27 g/mol
InChI Key: JAMTWECQCYOHND-UHFFFAOYSA-N
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Description

2-Methyl-1-[(pentan-3-yl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols and amines. It is characterized by the presence of both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(pentan-3-yl)amino]propan-2-ol typically involves the reaction of 2-methylpropan-2-ol with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 2-Methyl-1-[(pentan-3-yl)amino]propan-2-ol may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(pentan-3-yl)amino]propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted alcohols. The specific products depend on the reaction conditions and the reagents used.

Scientific Research Applications

2-Methyl-1-[(pentan-3-yl)amino]propan-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(pentan-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the pentan-3-yl group.

    1-Amino-2-methylpropan-2-ol: Another similar compound with slight structural differences.

    6-Amino-2-hydroxymethyl hexan-1-ol: A compound with a longer carbon chain and different functional groups.

Uniqueness

2-Methyl-1-[(pentan-3-yl)amino]propan-2-ol is unique due to the presence of both the 2-methyl and pentan-3-yl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound in various applications, offering advantages such as increased reactivity and specificity in chemical reactions.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-methyl-1-(pentan-3-ylamino)propan-2-ol

InChI

InChI=1S/C9H21NO/c1-5-8(6-2)10-7-9(3,4)11/h8,10-11H,5-7H2,1-4H3

InChI Key

JAMTWECQCYOHND-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCC(C)(C)O

Origin of Product

United States

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